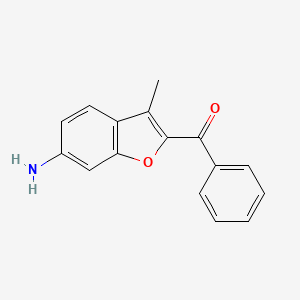

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzofuran-2-yl(phenyl)methanone derivatives are typically synthesized through the Rap-Stoermer condensation reaction. This method has been utilized to produce compounds with high affinity for β-amyloid plaques, suggesting potential for Alzheimer's disease research (Cui et al., 2011). Additionally, solvent-free microwave-assisted synthesis has been applied to create substituted benzofuran-2-ylmethanones with significant antimicrobial activity (Ashok et al., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallographic and conformational analyses have further confirmed the structures, with density functional theory (DFT) calculations providing insights into the molecular geometries and electronic properties (Huang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Benzofuran derivatives like (6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone are synthesized through various chemical reactions. For instance, (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones were prepared using Knoevenagel condensation (Kenchappa et al., 2016). Additionally, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized using the Rap-Stoermer condensation reaction (Cui et al., 2011).

Antimicrobial and Antioxidant Applications

- These compounds have shown promising antimicrobial activity. For example, certain (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives exhibited significant antibacterial properties (Rashmi et al., 2014). Additionally, benzofuran-2-yl(phenyl)methanones demonstrated radical scavenging and antioxidant activities (Ali et al., 2020).

Potential in Neurological Research

- Some benzofuran derivatives are being evaluated for their potential in neurological research, such as ligands for β-amyloid plaques in Alzheimer's Disease (AD) (Cui et al., 2011).

Antimitotic and Antiviral Properties

- Benzofuran linked tetralones, a type of benzofuran derivative, have been studied for their antimitotic activity (Umesha et al., 2018). Furthermore, certain benzofuran derivatives have shown antiviral activity, especially against vaccinia and Coxsackie viruses (Sharma et al., 2009).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, safety and hazards are important considerations . If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Zukünftige Richtungen

There is an urgent need to develop new therapeutic agents, and benzofuran derivatives have shown promise in this area . They have not yet found wide application against a few deadly microbes, but recent developments have solved some of the problems posed . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives .

Eigenschaften

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-13-8-7-12(17)9-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKKHZGPFSHJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)

![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)

![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)

![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)